Propane, 2,2-bis(ethylthio)-

Description

BenchChem offers high-quality Propane, 2,2-bis(ethylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propane, 2,2-bis(ethylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

14252-45-0 |

|---|---|

Molecular Formula |

C7H16S2 |

Molecular Weight |

164.3 g/mol |

IUPAC Name |

2,2-bis(ethylsulfanyl)propane |

InChI |

InChI=1S/C7H16S2/c1-5-8-7(3,4)9-6-2/h5-6H2,1-4H3 |

InChI Key |

ULWRXNVEYZFGIE-UHFFFAOYSA-N |

SMILES |

CCSC(C)(C)SCC |

Canonical SMILES |

CCSC(C)(C)SCC |

Synonyms |

Acetone diethyl dithioacetal |

Origin of Product |

United States |

Foundational & Exploratory

Propane, 2,2-bis(ethylthio)-: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and applications of Propane, 2,2-bis(ethylthio)-, a dithioacetal of significant interest in synthetic organic chemistry and industrial processes.

Core Properties and Identifiers

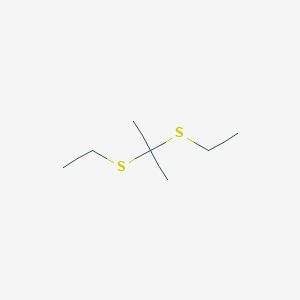

Propane, 2,2-bis(ethylthio)-, also known as acetone diethyl mercaptole, is an organosulfur compound with the chemical formula C₇H₁₆S₂.[1] It is structurally characterized by a central quaternary carbon atom bonded to two methyl groups and two ethylthio (-SCH₂CH₃) groups.

Chemical and Physical Properties

A summary of the key computed and experimental properties of Propane, 2,2-bis(ethylthio)- is presented in Table 1. These properties are crucial for its handling, application in chemical reactions, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 164.3 g/mol | PubChem[1] |

| IUPAC Name | 2,2-bis(ethylsulfanyl)propane | PubChem[1] |

| CAS Number | 14252-45-0 | PubChem[1] |

| Molecular Formula | C₇H₁₆S₂ | PubChem[1] |

| XLogP3-AA | 3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Kovats Retention Index (non-polar) | 1110 | NIST[1] |

Synthesis and Purification

The synthesis of Propane, 2,2-bis(ethylthio)- is typically achieved through the thioacetalization of acetone with ethanethiol. This reaction is generally catalyzed by a Lewis acid.[2][3]

Experimental Protocol: Synthesis

Materials:

-

Acetone

-

Ethanethiol

-

Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂))[2]

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a stirred solution of acetone (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add ethanethiol (2.2 equivalents).

-

Cool the reaction mixture in an ice bath.

-

Slowly add the Lewis acid catalyst (0.1-0.5 equivalents) to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of Propane, 2,2-bis(ethylthio)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups, and a singlet for the two equivalent methyl groups attached to the central carbon.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments. Based on typical chemical shift values for thioacetals, the quaternary carbon (C(SR)₂) is expected to appear in the range of 50-70 ppm.[4][5][6][7] The methylene carbons of the ethyl groups will resonate further downfield than the methyl carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of Propane, 2,2-bis(ethylthio)-. The gas chromatogram will show a single peak corresponding to the pure compound. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern is expected to show characteristic losses of ethyl and ethylthio radicals.[8][9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Propane, 2,2-bis(ethylthio)- will be characterized by the absence of a strong carbonyl (C=O) stretch (typically around 1715 cm⁻¹) from the starting acetone. The presence of C-S stretching vibrations is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Alkane C-H stretching and bending vibrations will also be prominent.

Applications

Propane, 2,2-bis(ethylthio)- and other dithioacetals have several important applications in organic synthesis and industry.

Protecting Group for Carbonyls

The dithioacetal group is a robust protecting group for aldehydes and ketones. It is stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments, where other protecting groups might be labile.[8]

Umpolung Reagent

A key application of dithioacetals is in "umpolung" or polarity inversion chemistry. The protons on the carbon adjacent to the two sulfur atoms are weakly acidic and can be deprotonated by a strong base to form a stabilized carbanion. This nucleophilic acyl anion equivalent can then react with various electrophiles, a transformation not possible with the original carbonyl compound.[8][11]

Industrial Co-catalyst

Propane, 2,2-bis(ethylthio)- has been identified as a co-catalyst in the industrial production of Bisphenol A (BPA), where it can serve as a safer alternative to the highly toxic and flammable methyl mercaptan.[8]

Potential in Medicinal Chemistry

While specific biological activities of Propane, 2,2-bis(ethylthio)- are not extensively documented, dithioacetals, in general, are being explored in medicinal chemistry. Some dithioacetal derivatives have shown promising antifungal activity.[12][13] The unique chemical properties of the thiol group also make thiol-containing compounds valuable in various therapeutic areas.[14]

Logical Workflow: Synthesis and Analysis

As no specific signaling pathway involving Propane, 2,2-bis(ethylthio)- has been identified in the current literature, the following diagram illustrates the logical workflow for its synthesis and subsequent analytical characterization.

Caption: Synthesis and analysis workflow for Propane, 2,2-bis(ethylthio)-.

This guide provides a foundational understanding of Propane, 2,2-bis(ethylthio)- for researchers and professionals. Further investigation into its biological activities and potential applications in drug development is warranted.

References

- 1. Compound 525464: Propane, 2,2-bis(ethylthio)- - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bhu.ac.in [bhu.ac.in]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Propane, 2,2-bis(ethylthio)- | 14252-45-0 | Benchchem [benchchem.com]

- 9. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]

- 10. scirp.org [scirp.org]

- 11. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Synthesis of dithioacetals via nucleophilic substitution and their antifungal activity evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Propane, 2,2-bis(ethylthio)-: A Comprehensive Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Propane, 2,2-bis(ethylthio)-, also known as acetone diethyl thioacetal. This compound serves as a key intermediate in various organic syntheses and is of interest to researchers in medicinal chemistry and drug development.

Compound Identification and Physical Properties

Propane, 2,2-bis(ethylthio)- is a thioacetal derived from acetone and ethanethiol. Its key identifiers and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,2-bis(ethylsulfanyl)propane | [1] |

| Synonyms | Propane, 2,2-bis(ethylthio)-, Acetone, diethyl mercaptole, 2,2-Bis(ethylsulfanyl)propane, 4,4-dimethyl-3,5-dithiaheptane | [1] |

| CAS Number | 14252-45-0 | [1] |

| Molecular Formula | C7H16S2 | [1] |

| Molecular Weight | 164.3 g/mol | [1] |

| Kovats Retention Index | 1110 (semi-standard non-polar) | [1] |

Synthesis of Propane, 2,2-bis(ethylthio)-

The synthesis of Propane, 2,2-bis(ethylthio)- is achieved through the thioacetalization of acetone with ethanethiol. This reaction typically requires an acid catalyst to facilitate the nucleophilic attack of the thiol on the carbonyl carbon.[2][3]

Synthesis Pathway

The overall reaction involves the condensation of one equivalent of acetone with two equivalents of ethanethiol, resulting in the formation of the thioacetal and water as a byproduct.

References

- 1. Compound 525464: Propane, 2,2-bis(ethylthio)- - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 2. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]

In-Depth Technical Guide: Propane, 2,2-bis(ethylthio)-

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound with the systematic name 2,2-bis(ethylsulfanyl)propane is a dithioacetal. It is also known by several synonyms, which are often encountered in chemical literature and databases.

| Identifier | Value |

| IUPAC Name | 2,2-bis(ethylsulfanyl)propane[1][2] |

| Systematic Name | Propane, 2,2-bis(ethylthio)- |

| Common Synonyms | Acetone, diethyl mercaptole[1][2] |

| 4,4-dimethyl-3,5-dithiaheptane[1][2] | |

| CAS Number | 14252-45-0[1] |

| Molecular Formula | C7H16S2[1] |

| Molecular Weight | 164.3 g/mol [1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2,2-bis(ethylsulfanyl)propane is provided below. This information is crucial for its characterization and analysis.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 164.3 g/mol [1] |

| Molecular Formula | C7H16S2[1] |

| Kovats Retention Index (non-polar standard) | 1110[1] |

Spectroscopic Data

| Spectroscopy Type | Data Summary |

| ¹³C Nuclear Magnetic Resonance (NMR) | Spectral data is available and indicates the presence of the distinct carbon environments within the molecule. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | The mass spectrum of 2,2-bis(ethylsulfanyl)propane is available and serves as a fingerprint for its identification. |

| Infrared (IR) Spectroscopy | IR spectral data is available, which can be used to identify functional groups present in the molecule. |

Synthesis

General Synthesis Reaction

The synthesis of 2,2-bis(ethylsulfanyl)propane, also known as acetone diethyl mercaptal, typically involves the reaction of acetone with ethanethiol. This reaction is a classic example of thioacetal formation, where a ketone reacts with a thiol, usually in the presence of an acid catalyst.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of 2,2-bis(ethylsulfanyl)propane.

Experimental Protocol

-

Reaction Setup: Anhydrous solvent (e.g., dichloromethane) is added to a reaction flask equipped with a stirrer and under an inert atmosphere.

-

Addition of Reactants: Acetone and a molar excess of ethanethiol are added to the solvent.

-

Catalyst Addition: An acid catalyst, such as anhydrous hydrogen chloride or a Lewis acid like zinc chloride, is cautiously added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (typically room temperature or below) and monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent to recover any dissolved product.

-

Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 2,2-bis(ethylsulfanyl)propane.

Biological Activity and Signaling Pathways

There is currently no publicly available scientific literature or data describing the biological activity, pharmacological effects, or involvement in any signaling pathways for 2,2-bis(ethylsulfanyl)propane.

For the structurally related compound, 2,2-bis(methylthio)propane, acute toxicity studies in rats have shown no mortality at oral and dermal doses up to 2000 mg/kg body weight, and in an inhalation study at a concentration of >= 20.2 mg/L air[3]. However, this information cannot be directly extrapolated to 2,2-bis(ethylthio)propane.

Due to the lack of data on biological activity, a diagram of a signaling pathway involving 2,2-bis(ethylsulfanyl)propane cannot be provided.

Conclusion

This technical guide provides a summary of the available information on 2,2-bis(ethylsulfanyl)propane, including its chemical identity, physicochemical properties, and a logical workflow for its synthesis. While spectroscopic data for its identification exists, a detailed experimental protocol for its preparation is not widely published. Furthermore, there is a significant gap in the understanding of its biological effects, with no reported studies on its bioactivity or mechanism of action. Further research is required to elucidate the potential biological roles and toxicological profile of this compound.

References

Acetone Diethyl Dithioacetal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone diethyl dithioacetal, also known as 2,2-bis(ethylthio)propane, is a sulfur-containing organic compound with the chemical formula C₇H₁₆S₂.[1] As a dithioacetal, it serves as a valuable protecting group for the carbonyl functionality of acetone and is a versatile intermediate in organic synthesis. Its stability under certain conditions and the ability to undergo specific chemical transformations make it a compound of interest in various research and development sectors, including pharmaceuticals. This guide provides a detailed overview of the physical and chemical properties, synthesis, reactivity, and safety considerations for acetone diethyl dithioacetal, tailored for a scientific audience.

Physical and Chemical Data

The accurate characterization of a compound's physical and chemical properties is fundamental to its application in research and development. The following tables summarize the key data for acetone diethyl dithioacetal.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆S₂ | [1] |

| Molecular Weight | 164.3 g/mol | [1] |

| CAS Number | 14252-45-0 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. While specific spectra for acetone diethyl dithioacetal were not found in the initial search, typical spectral characteristics can be predicted based on its structure.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons of the isopropylidene group and the ethyl protons of the thioether groups. |

| ¹³C NMR | Resonances for the quaternary carbon of the dithioacetal, the methyl carbons, and the ethyl carbons. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations, and characteristic C-S bond absorptions. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of dithioacetals. |

Experimental Protocols

Synthesis of Acetone Diethyl Dithioacetal

The synthesis of dithioacetals is a well-established transformation in organic chemistry, typically involving the reaction of a carbonyl compound with a thiol in the presence of an acid catalyst. The following is a generalized experimental protocol for the synthesis of acetone diethyl dithioacetal.

Reaction:

(CH₃)₂CO + 2 CH₃CH₂SH --(Acid Catalyst)--> (CH₃)₂C(SCH₂CH₃)₂ + H₂O

Materials:

-

Acetone

-

Ethanethiol

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, Zinc chloride) or Brønsted acid catalyst (e.g., Hydrochloric acid, p-Toluenesulfonic acid)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Drying agent (e.g., Anhydrous sodium sulfate, Anhydrous magnesium sulfate)

Procedure:

-

To a solution of acetone in an anhydrous solvent, add two equivalents of ethanethiol.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of the acid catalyst to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure acetone diethyl dithioacetal.

A recent study describes a controllable synthesis of thioacetals/thioketals from aldehydes/acetone and thiols mediated by methanesulfonic anhydride and sulfuric acid, which may offer an alternative synthetic route.[2][3]

Chemical Reactivity and Applications

Dithioacetals are primarily utilized as protecting groups for carbonyl compounds due to their stability in both acidic and basic conditions.[4] This stability allows for chemical modifications on other parts of a molecule without affecting the protected carbonyl group.

Deprotection

The regeneration of the carbonyl group from a dithioacetal requires specific reagents, often involving oxidative or mercury(II)-mediated methods.

Umpolung Reactivity

A key feature of dithioacetals is their ability to undergo "umpolung" or reversal of polarity. The acidic proton on the carbon adjacent to the sulfur atoms can be deprotonated with a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides or other carbonyl compounds, to form new carbon-carbon bonds. This reactivity is a cornerstone of modern organic synthesis.

Applications in Drug Development

While specific applications of acetone diethyl dithioacetal in drug development are not extensively documented in the available literature, the dithioacetal moiety is a recognized pharmacophore and a key intermediate in the synthesis of various biologically active molecules.[2][3] The ability to introduce new functionalities via the umpolung strategy makes dithioacetals valuable building blocks in the construction of complex molecular architectures found in many pharmaceutical agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for acetone diethyl dithioacetal was not located. However, based on the general properties of thioethers and the starting materials used in its synthesis, the following precautions should be taken:

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful and handle it with care. Ethanethiol, a reactant in its synthesis, is a toxic and malodorous substance.

Safety data for acetone, a precursor, indicates it is a highly flammable liquid and vapor that causes serious eye irritation and may cause drowsiness or dizziness.[5][6][7]

Logical Relationships and Workflows

Synthesis Workflow

Caption: A generalized workflow for the synthesis of acetone diethyl dithioacetal.

Umpolung Reactivity Pathway

References

- 1. Page loading... [guidechem.com]

- 2. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. greenfield.com [greenfield.com]

- 6. fishersci.com [fishersci.com]

- 7. sds.chemtel.net [sds.chemtel.net]

An In-depth Technical Guide to Propane, 2,2-bis(ethylthio)- (CAS 14252-45-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane, 2,2-bis(ethylthio)-, also known as acetone diethyl dithioacetal, is an organosulfur compound with the CAS number 14252-45-0. As a dithioacetal, it possesses unique chemical properties that make it a valuable reagent and building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences. While direct biological applications of this specific molecule are not extensively documented, this guide will also explore the broader context of dithioacetals in medicinal chemistry and drug design.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Propane, 2,2-bis(ethylthio)- is presented in the table below. This data has been compiled from various chemical databases and supplier information.[1]

| Property | Value |

| Molecular Formula | C₇H₁₆S₂ |

| Molecular Weight | 164.33 g/mol |

| CAS Number | 14252-45-0 |

| IUPAC Name | 2,2-bis(ethylsulfanyl)propane |

| Synonyms | Acetone diethyl dithioacetal, 2,2-Bis(ethylthio)propane |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Not precisely documented, but expected to be higher than its lower homologues. |

| Density | Not precisely documented. |

| XLogP3-AA | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 50.6 Ų |

Synthesis

The synthesis of Propane, 2,2-bis(ethylthio)- is a classic example of dithioacetal formation from a ketone. The general reaction involves the acid-catalyzed condensation of acetone with two equivalents of ethanethiol.

Figure 1: General synthesis pathway for Propane, 2,2-bis(ethylthio)-.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the synthesis of dithioacetals from ketones, adapted for the preparation of Propane, 2,2-bis(ethylthio)-.[2][3]

Materials:

-

Acetone

-

Ethanethiol (2.2 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

-

Acid catalyst (e.g., concentrated hydrochloric acid, p-toluenesulfonic acid, or a Lewis acid like zinc chloride)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Apparatus for reflux with a Dean-Stark trap (optional, for azeotropic removal of water)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetone in the anhydrous solvent.

-

Add ethanethiol (2.2 equivalents) to the solution.

-

Carefully add a catalytic amount of the acid catalyst to the reaction mixture.

-

The reaction mixture is then typically stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For reactions that produce water, a Dean-Stark trap can be used to remove the water azeotropically and drive the equilibrium towards the product.

-

Upon completion of the reaction, the mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel.

Spectral Data

| Spectroscopic Technique | Observed/Expected Data |

| ¹H NMR | Expected signals for the ethyl groups (a triplet for the methyl protons and a quartet for the methylene protons) and a singlet for the two equivalent methyl groups of the propane backbone. |

| ¹³C NMR | A 13C NMR spectrum is available in some databases, indicating the presence of the different carbon environments in the molecule.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkyl groups and C-S stretching vibrations. A vapor phase IR spectrum is available in the NIST database.[1] |

| Mass Spectrometry (MS) | A GC-MS analysis is available in the NIST database, with a top peak at m/z 103.[1] The fragmentation pattern would likely involve the loss of ethyl and thioethyl groups. |

Reactivity and Applications in Organic Synthesis

The primary synthetic utility of Propane, 2,2-bis(ethylthio)- and other dithioacetals stems from the concept of umpolung , or the reversal of polarity of the carbonyl carbon.

Figure 2: Umpolung reactivity of Propane, 2,2-bis(ethylthio)-.

In a typical carbonyl compound, the carbon atom is electrophilic. However, after conversion to a dithioacetal, the proton on the original carbonyl carbon becomes acidic and can be removed by a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion.[4][5][6] This "umpolung" allows the former carbonyl carbon to react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds. Subsequent hydrolysis of the dithioacetal regenerates a ketone, effectively achieving the synthesis of a product that would be challenging to obtain through conventional carbonyl chemistry.

Relevance in Drug Development and Medicinal Chemistry

While there is no specific documented biological activity for Propane, 2,2-bis(ethylthio)-, the dithioacetal moiety is found in various biologically active molecules and is a useful functional group in medicinal chemistry.

-

Protecting Group: Dithioacetals are robust protecting groups for aldehydes and ketones, stable to both acidic and basic conditions under which their oxygen-containing acetal counterparts might be cleaved.[7] This stability is advantageous in multi-step syntheses of complex drug molecules.

-

Bioactive Molecules: Some dithioacetal derivatives have been investigated for their biological activities. For instance, a study on dithioacetal derivatives containing a dioxyether moiety demonstrated their potential as antiviral agents against the tobacco mosaic virus (TMV).[8][9] This suggests that the dithioacetal scaffold can be a component of pharmacologically active compounds.

-

Metabolic Stability: The replacement of a carbonyl group with a dithioacetal can alter the metabolic profile of a drug candidate, potentially increasing its stability against enzymatic degradation.

The following workflow outlines a general approach for assessing the potential biological activity of a compound like Propane, 2,2-bis(ethylthio)- or its derivatives in a drug discovery context.

Figure 3: General workflow for bioactive compound evaluation.

Conclusion

Propane, 2,2-bis(ethylthio)- (CAS 14252-45-0) is a synthetically useful dithioacetal with well-established reactivity, primarily centered around the concept of umpolung. Its synthesis from readily available starting materials is straightforward. While its direct application in drug development has not been reported, the dithioacetal functional group is a relevant motif in medicinal chemistry, serving as a robust protecting group and as a component of bioactive molecules. Further research into the biological properties of this and related compounds could unveil novel therapeutic applications. This guide provides a foundational understanding for researchers interested in the chemistry and potential of this versatile organosulfur compound.

References

- 1. Compound 525464: Propane, 2,2-bis(ethylthio)- - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]

- 4. dnmfaizpur.org [dnmfaizpur.org]

- 5. Umpolung Difunctionalization of Carbonyls via Visible-Light Photoredox Catalytic Radical-Carbanion Relay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Direct Synthesis of Unsymmetrical Dithioacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, bioactivity and mechanism of dithioacetal derivatives containing dioxyether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Propane, 2,2-bis(ethylthio)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound "Propane, 2,2-bis(ethylthio)-" (CAS No. 14252-45-0). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for Propane, 2,2-bis(ethylthio)-.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.60 | Quartet | 4H | -S-CH₂ -CH₃ |

| ~1.80 | Singlet | 6H | C-(CH₃ )₂ |

| ~1.25 | Triplet | 6H | -S-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~55 | Quaternary Carbon (C -(CH₃)₂) |

| ~28 | Methylene Carbon (-S-CH₂ -CH₃) |

| ~25 | Methyl Carbon (C-(CH₃ )₂) |

| ~14 | Methyl Carbon (-S-CH₂-CH₃ ) |

Note: A reference to a ¹³C NMR spectrum on a Bruker HX-90 instrument exists, though specific chemical shifts are not publicly detailed.[1]

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H (alkane) stretching |

| 1465-1450 | Medium | C-H (alkane) bending |

| 1380-1365 | Medium | C-H (alkane) bending |

| ~700-600 | Weak-Medium | C-S stretching |

Note: A vapor phase IR spectrum is noted to be available from John Wiley & Sons, Inc.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 103 | [M - SCH₂CH₃]⁺ |

| 75 | [S-CH₂-CH₃]⁺ |

| 61 | [SCH₃]⁺ |

| 47 | [SCH₂]⁺ |

| 29 | [CH₂CH₃]⁺ |

Note: The top peak in the mass spectrum has been reported at m/z 103.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a liquid sample such as Propane, 2,2-bis(ethylthio)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the liquid sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.[2]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for the nuclei being observed (¹H or ¹³C).

-

Data Acquisition: The prepared NMR tube is placed into the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.[3]

-

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, a drop of the compound is placed directly onto the surface of one salt plate (e.g., NaCl or KBr).[4] A second salt plate is then carefully placed on top to create a thin liquid film between the plates.[4]

-

Instrument Setup: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.

-

Data Acquisition: The salt plates containing the sample are placed in the spectrometer's sample holder. A beam of infrared radiation is passed through the sample.[5]

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated inlet system or through the effluent of a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI).[6] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and often induces fragmentation.[6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Compound 525464: Propane, 2,2-bis(ethylthio)- - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Reactivity and Stability of Acyclic Dithioacetals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclic dithioacetals are a versatile class of sulfur-containing compounds that play a crucial role in modern organic synthesis. Their stability under a range of conditions makes them excellent protecting groups for carbonyl compounds. Furthermore, the unique reactivity of the dithioacetal functional group, particularly the ability to undergo polarity reversal (umpolung), has established them as valuable synthons for complex molecule construction. This technical guide provides a comprehensive overview of the core principles governing the reactivity and stability of acyclic dithioacetals. It includes a summary of key quantitative data, detailed experimental protocols for their synthesis, deprotection, and umpolung reactions, and visual representations of the underlying chemical pathways.

Introduction

Acyclic dithioacetals are characterized by a methylene or methine carbon atom bonded to two alkyl- or arylthio groups (R-S-CHR'-S-R''). They are the sulfur analogues of acyclic acetals and exhibit distinct stability and reactivity profiles. Compared to their oxygen counterparts, dithioacetals are significantly more stable under both acidic and basic conditions, a property that is fundamental to their use as protecting groups for aldehydes and ketones.[1]

Beyond their role in protection, the synthetic utility of acyclic dithioacetals is significantly enhanced by the concept of "umpolung," or the reversal of polarity.[2] The carbon atom of a carbonyl group is electrophilic. However, upon conversion to a dithioacetal, the proton on this carbon becomes acidic and can be removed by a strong base. This generates a nucleophilic carbanion, effectively inverting the typical reactivity of the original carbonyl carbon. This powerful strategy allows for the formation of carbon-carbon bonds that are not accessible through traditional carbonyl chemistry.

This guide will delve into the factors influencing the stability of acyclic dithioacetals, explore their key reactions with a focus on deprotection and umpolung, and provide practical experimental procedures for their manipulation in a laboratory setting.

Stability of Acyclic Dithioacetals

The stability of acyclic dithioacetals is a key attribute that underpins their utility in multi-step organic synthesis. They are generally resistant to hydrolysis under neutral and basic conditions and exhibit greater stability in acidic media compared to acyclic acetals.

Several factors contribute to this stability:

-

Electronic Effects: The sulfur atoms, being less electronegative than oxygen, are less effective at stabilizing the carbocation intermediate that forms during acid-catalyzed hydrolysis. This results in a higher activation energy for the hydrolysis of dithioacetals compared to acetals.

-

Bond Strengths: The carbon-sulfur bond is weaker than the carbon-oxygen bond. However, the overall stability of the dithioacetal is more dependent on the kinetics of hydrolysis rather than purely on thermodynamic bond strengths.

-

Steric Hindrance: The larger size of the sulfur atoms and the associated alkyl or aryl groups can sterically hinder the approach of reagents, further contributing to their kinetic stability.

While robust, acyclic dithioacetals are not inert. Their stability is influenced by the nature of the substituents on the dithioacetal carbon and the sulfur atoms. Electron-withdrawing groups on the carbon atom can increase the acidity of the C-H bond, facilitating umpolung reactivity but potentially decreasing stability towards certain reagents.

Quantitative Data on Stability

Obtaining precise and comprehensive quantitative data on the stability of a wide range of acyclic dithioacetals is challenging, and the available literature is somewhat limited. The following tables summarize available data and estimates for bond dissociation energies and kinetic data for related compounds to provide a quantitative context for the stability of acyclic dithioacetals.

Table 1: Estimated Carbon-Sulfur Bond Dissociation Energies (BDEs)

| Bond | Molecule Example | Bond Dissociation Energy (kJ/mol) |

| CH₃S-CH₃ | Dimethyl sulfide | 314 |

| C₂H₅S-C₂H₅ | Diethyl sulfide | 305 |

| PhS-CH₃ | Methyl phenyl sulfide | 285 |

| C-S (general) | Thioether | ~250-300 |

Table 2: Qualitative Comparison of Hydrolysis Rates

| Functional Group | Relative Rate of Acid-Catalyzed Hydrolysis |

| Acyclic Acetal | Fast |

| Acyclic Dithioacetal | Slow |

| Cyclic Acetal (Dioxolane) | Very Fast |

| Cyclic Dithioacetal (Dithiolane) | Very Slow |

Reactivity of Acyclic Dithioacetals

The reactivity of acyclic dithioacetals is dominated by two key transformations: deprotection to regenerate the parent carbonyl compound and umpolung to form a nucleophilic acyl anion equivalent.

Deprotection of Acyclic Dithioacetals

The regeneration of the carbonyl group from a dithioacetal is a crucial step in many synthetic sequences. Due to their stability, this often requires specific and sometimes harsh conditions. A variety of methods have been developed, which can be broadly categorized as oxidative, metal-catalyzed, and miscellaneous methods.

Oxidative methods involve the oxidation of the sulfur atoms, which facilitates the cleavage of the C-S bonds. Common reagents include:

-

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the deprotection of dithioacetals. The reaction is typically carried out in aqueous acetone or acetonitrile.[1]

-

Hydrogen Peroxide with Iodine: A combination of hydrogen peroxide and a catalytic amount of iodine can effectively cleave dithioacetals.[1]

-

Other Oxidants: Other oxidizing agents such as potassium permanganate (KMnO₄) and chromium(VI) oxide have also been employed.[6]

Metal salts, particularly those of soft metals that have a high affinity for sulfur, are effective reagents for dithioacetal deprotection.

-

Mercury(II) Salts: Reagents such as mercuric chloride (HgCl₂) and mercuric oxide (HgO) are classic reagents for this transformation, although their toxicity is a significant drawback.

-

Silver(I) Salts: Silver nitrate (AgNO₃) and silver perchlorate (AgClO₄) can also be used, often in combination with an oxidizing agent.[6]

-

Copper(II) Salts: Copper(II) chloride in the presence of copper(II) oxide is another effective system.

-

TMSCl/NaI: A combination of trimethylsilyl chloride and sodium iodide in acetonitrile provides a mild and metal-free method for deprotection.

-

Selectfluor™: This electrophilic fluorinating agent can rapidly cleave dithioacetals under mild conditions.[6]

The choice of deprotection method depends on the overall structure of the molecule and the presence of other functional groups.

Umpolung Reactivity

The umpolung reactivity of acyclic dithioacetals is a cornerstone of modern synthetic chemistry. The process involves the deprotonation of the carbon atom between the two sulfur atoms to generate a potent nucleophile.

This nucleophilic intermediate can then react with a variety of electrophiles, including:

-

Alkyl halides

-

Aldehydes and ketones

-

Epoxides

-

Esters and acid chlorides

This sequence allows for the formation of a new carbon-carbon bond at the position of the original carbonyl carbon. Subsequent deprotection of the dithioacetal reveals the newly formed ketone or aldehyde.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis, deprotection, and umpolung of acyclic dithioacetals.

Synthesis of S,S'-Dibenzyl Dithioacetal of p-Nitrobenzaldehyde

Materials:

-

p-Nitrobenzaldehyde[7]

-

Benzylthiol

-

Acetyl chloride

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel

Procedure:

-

To a round-bottom flask charged with p-nitrobenzaldehyde (1.0 eq), add benzylthiol (2.2 eq).

-

To this mixture, add a catalytic amount of acetyl chloride (0.1 eq) at room temperature under solvent-free conditions.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure S,S'-dibenzyl dithioacetal of p-nitrobenzaldehyde.

Deprotection of an Acyclic Dithioacetal using N-Bromosuccinimide (NBS)

Materials:

-

Acyclic dithioacetal

-

N-Bromosuccinimide (NBS)

-

Acetone

-

Water

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Dissolve the acyclic dithioacetal (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

-

Cool the solution in an ice bath and add N-bromosuccinimide (2.2 eq) portion-wise.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding carbonyl compound.

Umpolung Alkylation of an Acyclic Dithioacetal

Materials:

-

Acyclic dithioacetal (derived from an aldehyde)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the acyclic dithioacetal (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change is often observed, indicating the formation of the carbanion.

-

Stir the solution at -78 °C for 30-60 minutes.

-

Add the alkyl halide (1.2 eq) dropwise to the solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the alkylated dithioacetal. This product can then be deprotected using one of the methods described above to yield the corresponding ketone.

Conclusion

Acyclic dithioacetals are indispensable tools in organic synthesis, offering a unique combination of stability and reactivity. Their role as robust protecting groups for carbonyls is well-established, and their ability to undergo umpolung has opened up new avenues for carbon-carbon bond formation. This guide has provided a detailed overview of the factors governing their stability, their primary modes of reactivity, and practical experimental protocols for their manipulation. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of acyclic dithioacetals in the construction of complex molecular architectures. Further research into developing even milder and more selective methods for their deprotection and umpolung reactions will undoubtedly continue to expand their utility in the future.

References

Dithioacetals as Protecting Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Carbonyl functionalities, ubiquitous in biologically active molecules, often require temporary masking to prevent unwanted side reactions. Dithioacetals have emerged as a robust and versatile class of protecting groups for aldehydes and ketones due to their exceptional stability under a wide range of reaction conditions that would readily cleave their oxygen-containing counterparts, O,O-acetals.[1][2]

This technical guide provides a comprehensive overview of the core principles and practical applications of dithioacetals as protecting groups. It will delve into their formation, stability, and deprotection, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in their synthetic endeavors. A key feature of dithioacetals, their ability to undergo a polarity reversal ("umpolung"), which transforms the once electrophilic carbonyl carbon into a nucleophilic species, will also be explored.[1][3]

Formation of Dithioacetals

Dithioacetals are typically synthesized by the acid-catalyzed reaction of a carbonyl compound with a dithiol, most commonly 1,2-ethanedithiol or 1,3-propanedithiol, which form cyclic 1,3-dithiolanes and 1,3-dithianes, respectively.[4][5] The reaction proceeds via a hemithioacetal intermediate.[4] A variety of Lewis and Brønsted acids can be employed as catalysts.[5][6]

The general mechanism for the acid-catalyzed formation of a cyclic dithioacetal is depicted below.

Quantitative Data on Dithioacetal Formation

The choice of catalyst and reaction conditions can significantly impact the yield and reaction time for dithioacetal formation. The following table summarizes various catalytic systems for the protection of aldehydes and ketones.

| Carbonyl Substrate | Thiol | Catalyst | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | 1,3-Propanedithiol | None | Nitromethane | 10 min | 98 | [7] |

| Cyclohexanone | 1,3-Propanedithiol | None | Nitromethane | 30 min | 95 | [7] |

| Aromatic Aldehydes | 1,2-Ethanedithiol | LiBr | None | 0.2-1 h | 92-98 | [5] |

| Aliphatic Ketones | 1,2-Ethanedithiol | LiBr | None | 1-5 h | 85-95 | [5] |

| Various Aldehydes/Ketones | 1,2-Ethanedithiol | Iodine | CH2Cl2 | 5-60 min | 90-98 | [5] |

| Various Aldehydes/Ketones | 1,3-Propanedithiol | Hf(OTf)4 | CH2Cl2 | 0.5-4 h | 85-97 | [8] |

| Various Aldehydes/Ketones | 1,3-Propanedithiol | H3PW12O40 | None | 0.2-2 h | 90-98 | [5] |

Stability of Dithioacetals

A primary advantage of dithioacetals is their stability under both acidic and basic conditions, where O,O-acetals would be readily cleaved.[1][2] This robustness makes them ideal protecting groups in complex synthetic sequences that involve transformations under such conditions.

Deprotection of Dithioacetals

The inherent stability of dithioacetals necessitates specific and often harsher conditions for their removal compared to their oxygen analogs.[2] Deprotection strategies generally fall into three main categories: metal-mediated hydrolysis, oxidative cleavage, and alkylative hydrolysis.[2]

Metal-Mediated Deprotection

Heavy metal salts, particularly those of mercury(II), have historically been used for dithioacetal cleavage due to the high affinity of mercury for sulfur.[9][10] The mechanism involves coordination of the mercury salt to the sulfur atoms, facilitating hydrolysis.

Oxidative Deprotection

Various oxidizing agents can be used to cleave dithioacetals. Reagents such as meta-chloroperoxybenzoic acid (mCPBA), Dess-Martin periodinane, and o-iodoxybenzoic acid (IBX) are effective.[2][11] The mechanism typically involves oxidation of one or both sulfur atoms, which makes the carbon more susceptible to hydrolysis.[2]

Quantitative Data on Dithioacetal Deprotection

The following table provides a comparison of different methods for the deprotection of dithioacetals.

| Dithioacetal Substrate | Reagent | Solvent | Time | Yield (%) | Reference |

| 2-Phenyl-1,3-dithiane | Hg(NO3)2·3H2O | None | 1-4 min | 95 | [12] |

| Various dithianes | Dess-Martin periodinane | CH2Cl2/CH3CN/H2O | 0.5-3 h | 85-95 | [2] |

| Benzylic dithianes | IBX | DMSO/H2O | 0.1-6 h | high | [2] |

| Various dithianes | MnO2/AlCl3 | CH3CN | 15-120 min | 80-95 | [13] |

| Various dithianes | Benzyltriphenylphosphonium peroxymonosulfate/AlCl3 | None | 5-20 min | 85-95 | [14] |

| Various dithianes | TMSCl/NaI | CH3CN | 24 h | 80-92 | [15] |

Umpolung Reactivity: The Corey-Seebach Reaction

Beyond their role as protecting groups, dithioacetals, particularly 1,3-dithianes, are instrumental in "umpolung" or polarity inversion chemistry.[1][3] The normally electrophilic carbonyl carbon is transformed into a nucleophilic center upon deprotonation of the C-2 proton of the dithiane ring with a strong base like n-butyllithium.[1][3] This lithiated dithiane, an acyl anion equivalent, can then react with various electrophiles.[3] This powerful strategy, known as the Corey-Seebach reaction, allows for the synthesis of α-hydroxy ketones, 1,2-diketones, and other structures that are not accessible through traditional carbonyl chemistry.[1][3]

Applications in Drug Development

The stability and unique reactivity of dithioacetals make them valuable in the synthesis of complex pharmaceutical agents. They allow for the introduction of sensitive functionalities and the construction of intricate carbon skeletons. For example, the Corey-Seebach reaction has been employed in the total synthesis of various natural products with therapeutic potential. Furthermore, the dithioacetal moiety itself has been incorporated into drug candidates, acting as a stable bioisostere for other functional groups.

Experimental Protocols

Protocol 1: Protection of Benzaldehyde as 2-Phenyl-1,3-dithiane

Materials:

-

Benzaldehyde

-

1,3-Propanedithiol

-

Boron trifluoride diethyl etherate (BF3·OEt2)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, add 1,3-propanedithiol (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (0.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 2-phenyl-1,3-dithiane.

Protocol 2: Deprotection of 2-Phenyl-1,3-dithiane using Mercury(II) Chloride

Materials:

-

2-Phenyl-1,3-dithiane

-

Mercury(II) chloride (HgCl2)

-

Calcium carbonate (CaCO3)

-

Acetonitrile

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Celite

Procedure:

-

To a solution of 2-phenyl-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v) in a round-bottom flask, add calcium carbonate (2.2 eq).

-

Add mercury(II) chloride (2.2 eq) to the stirred suspension.

-

Stir the reaction mixture vigorously at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and filter through a pad of Celite to remove the precipitated mercury salts. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions and disposed of correctly.

-

Wash the Celite pad with the organic solvent.

-

Transfer the filtrate to a separatory funnel and wash with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure benzaldehyde.

Conclusion

Dithioacetals are indispensable tools in modern organic synthesis, offering a unique combination of robust protection for carbonyl groups and the opportunity for umpolung reactivity. Their stability to a wide range of reagents makes them superior to their oxygen counterparts in many synthetic contexts. While their deprotection requires specific and sometimes harsh conditions, a variety of reliable methods have been developed. The ability to convert an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent via the Corey-Seebach reaction provides access to a diverse array of molecular structures, a feature of significant importance in the synthesis of complex natural products and pharmaceutical agents. A thorough understanding of the formation, stability, and cleavage of dithioacetals, as well as their unique reactivity, is essential for any synthetic chemist engaged in the development of novel therapeutics.

References

- 1. Corey-Seebach Reaction [organic-chemistry.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.org [mdpi.org]

- 14. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

Principles of Umpolung using Sulfur-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Sulfur-Mediated Umpolung

In organic chemistry, the term "umpolung," German for "polarity inversion," describes the reversal of the normal polarity of a functional group.[1][2] Carbonyl carbons are intrinsically electrophilic due to the electronegativity of the adjacent oxygen atom. Sulfur-containing compounds, most notably 1,3-dithianes, provide a powerful strategy to invert this reactivity, transforming the carbonyl carbon into a nucleophilic acyl anion equivalent.[1][2][3] This transformation opens up synthetic pathways to molecules that are otherwise difficult to access.[2]

The cornerstone of this strategy is the Corey-Seebach reaction.[1][2][3] The process begins with the protection of an aldehyde as a 1,3-dithiane by reacting it with 1,3-propanedithiol under acidic conditions. The resulting dithiane possesses acidic protons at the C2 position (pKa ≈ 31), which can be abstracted by a strong base, typically n-butyllithium, to generate a stabilized carbanion.[2] This 2-lithio-1,3-dithiane is a potent nucleophile that can react with a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds.[2][3] Subsequent hydrolysis of the dithiane, often mediated by heavy metal salts like mercury(II) chloride, regenerates the carbonyl group, yielding a ketone or another functionalized carbonyl compound.[3][4]

Beyond the classic 1,3-dithianes, other sulfur-containing moieties, such as sulfoxides, have also been employed in umpolung strategies, further expanding the synthetic utility of this concept.[5][6]

Reaction Mechanisms and Workflows

The overall workflow of the Corey-Seebach reaction can be visualized as a three-stage process: protection, nucleophilic attack, and deprotection. Each stage involves specific reagents and conditions to achieve the desired transformation.

Dithiane Formation (Protection)

The initial step involves the conversion of a carbonyl compound, typically an aldehyde, into a cyclic thioacetal, most commonly a 1,3-dithiane. This reaction is an acid-catalyzed process.

Caption: Dithiane formation from an aldehyde.

Umpolung and Nucleophilic Attack

This stage represents the core of the umpolung strategy, where the polarity of the carbonyl carbon is inverted, and a new carbon-carbon bond is formed.

Caption: Generation and reaction of the acyl anion equivalent.

Deprotection

The final step involves the hydrolysis of the dithiane to regenerate the carbonyl functionality. Various reagents can be employed for this transformation, with mercury(II) salts being classic examples. However, due to toxicity concerns, other methods have been developed.

Caption: Deprotection of the dithiane to yield a ketone.

Quantitative Data on Corey-Seebach Reaction

The yields of the Corey-Seebach reaction are generally good to excellent, but they can vary depending on the nature of the aldehyde, the electrophile, and the specific reaction conditions. The following tables summarize representative yields for the alkylation of 2-lithio-1,3-dithiane with various electrophiles.

Table 1: Reaction with Alkyl Halides

| Aldehyde Precursor | Alkyl Halide Electrophile | Product | Yield (%) | Reference |

| Benzaldehyde | Benzyl bromide | 1,2-Diphenylethanone | 85 | [3] |

| Acetaldehyde | n-Butyl iodide | 2-Hexanone | 75 | [2] |

| Isobutyraldehyde | Methyl iodide | 3-Methyl-2-butanone | 80 | [2] |

| Cinnamaldehyde | Allyl bromide | 1-Phenyl-1,5-hexadien-3-one | 70 | [3] |

Table 2: Reaction with Epoxides

| Dithiane | Epoxide Electrophile | Product (after deprotection) | Yield (%) | Reference |

| 2-Phenyl-1,3-dithiane | Styrene oxide | 1,3-Diphenyl-3-hydroxy-1-propanone | 90 | [3] |

| 1,3-Dithiane | Propylene oxide | 1-Hydroxy-2-pentanone | 82 | [2] |

| 2-Methyl-1,3-dithiane | Cyclohexene oxide | 2-(1-Hydroxycyclohexyl)propan-2-one | 88 | [2] |

Table 3: Reaction with Carbonyl Compounds

| Dithiane | Carbonyl Electrophile | Product (after deprotection) | Yield (%) | Reference |

| 1,3-Dithiane | Cyclohexanone | 1-Hydroxycyclohexyl)methanone | 85 | [3] |

| 2-Phenyl-1,3-dithiane | Acetone | 2-Hydroxy-2-methyl-1-phenyl-1-propanone | 78 | [2] |

| 1,3-Dithiane | Benzaldehyde | 2-Hydroxy-1-phenylethanone (Benzoin) | 72 | [3] |

Detailed Experimental Protocols

The following are representative experimental procedures for the key steps in the Corey-Seebach reaction.

General Procedure for the Formation of 1,3-Dithianes

This procedure is adapted from various sources and provides a general method for the synthesis of 1,3-dithianes from aldehydes.[7]

Materials:

-

Aldehyde (1.0 equiv)

-

1,3-Propanedithiol (1.1 equiv)

-

Anhydrous Toluene

-

p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, 1,3-propanedithiol, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation.

General Procedure for the Alkylation of 2-Lithio-1,3-dithianes

This protocol outlines the generation of the lithiated dithiane and its subsequent reaction with an electrophile.[2]

Materials:

-

1,3-Dithiane (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.05 equiv, solution in hexanes)

-

Electrophile (e.g., alkyl halide, epoxide) (1.1 equiv)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 1,3-dithiane and dissolve it in anhydrous THF.

-

Cool the solution to -30 °C in a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution dropwise via syringe, maintaining the temperature below -20 °C.

-

Stir the resulting solution at -30 °C for 1-2 hours.

-

Add the electrophile dropwise to the solution of the lithiated dithiane, again maintaining a low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

General Procedure for the Deprotection of 1,3-Dithianes

This procedure describes a common method for the hydrolysis of 1,3-dithianes using mercury(II) chloride.[8][9] Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

Alkylated 1,3-dithiane (1.0 equiv)

-

Mercury(II) chloride (HgCl₂) (2.2 equiv)

-

Calcium carbonate (CaCO₃) (2.2 equiv)

-

Aqueous acetonitrile (e.g., 9:1 acetonitrile:water)

Procedure:

-

Dissolve the alkylated 1,3-dithiane in aqueous acetonitrile in a round-bottom flask.

-

Add mercury(II) chloride and calcium carbonate to the solution.

-

Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture through a pad of Celite to remove the insoluble mercury salts.

-

Wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude carbonyl compound can be purified by column chromatography or distillation.

Alternative, Less Toxic Deprotection Methods: Several less toxic methods for dithiane deprotection have been developed, including the use of reagents such as ferric nitrate on silica gel, or polyphosphoric acid.[1][4]

Application in Drug Discovery and Signaling Pathways

The strategic value of sulfur-mediated umpolung is prominently demonstrated in the total synthesis of complex natural products, many of which are investigated for their therapeutic potential and their interaction with biological signaling pathways. While direct design of umpolung-derived molecules to target specific signaling pathways is an emerging area, the synthesis of bioactive natural products provides a clear link between this chemical strategy and drug discovery.

Synthesis of Kinase Inhibitors

Many natural products synthesized using dithiane chemistry are known to inhibit protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.

Caption: Dithiane umpolung in the synthesis of kinase inhibitors that modulate signaling pathways.

For instance, the Corey-Seebach reaction has been a key step in the synthesis of various complex molecules that have been identified as inhibitors of kinases such as Spleen Tyrosine Kinase (Syk) and Germinal Center Kinase (Gck).[10] These kinases are involved in signaling pathways that regulate immune responses and cell proliferation, making them attractive targets for the development of drugs for inflammatory diseases and cancer.

Probing G-Protein Coupled Receptor (GPCR) Ligand Synthesis

G-protein coupled receptors are a large family of transmembrane receptors that play a central role in a multitude of physiological processes, making them major drug targets. The synthesis of novel ligands for GPCRs is a key aspect of drug discovery. While direct examples of dithiane umpolung being the primary strategy for GPCR ligand design are not abundant, the ability to construct complex carbon skeletons makes it a valuable tool in the synthesis of scaffolds that can be further elaborated into GPCR modulators.

The logic involves using the dithiane methodology to create a key intermediate with a specific stereochemistry and functionality, which is then converted into a molecule that can bind to a GPCR and modulate its activity.

Caption: Logical workflow for the application of dithiane chemistry in the synthesis of GPCR ligands.

Conclusion

Umpolung strategies utilizing sulfur-containing compounds, particularly the Corey-Seebach reaction with 1,3-dithianes, represent a powerful and versatile tool in modern organic synthesis. By inverting the inherent electrophilic nature of the carbonyl carbon, these methods provide access to a wide array of complex molecules, including ketones, alpha-hydroxy ketones, and other polyfunctional compounds. The reliability and predictability of these reactions have made them invaluable in the total synthesis of numerous bioactive natural products. For professionals in drug development, understanding these principles is crucial, as they underpin the synthesis of many molecules with therapeutic potential, offering a strategic advantage in the construction of novel chemical entities for targeting a range of biological pathways. As the field of chemical synthesis continues to evolve, the principles of sulfur-mediated umpolung will undoubtedly remain a cornerstone of retrosynthetic analysis and a key enabler of innovation in medicinal chemistry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Corey-Seebach Reaction [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 8. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Propane, 2,2-bis(ethylthio)-: A Technical Safety and Data Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and property data for the chemical compound Propane, 2,2-bis(ethylthio)-, also known as 2,2-bis(ethylsulfanyl)propane. Due to the limited availability of specific experimental data for this compound, this document also includes information on general analytical methodologies for thioethers and a logical workflow for chemical safety assessment. This guide is intended for use by researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical and Physical Properties

Quantitative data for Propane, 2,2-bis(ethylthio)- is sparse in publicly accessible databases. The following table summarizes the available computed and experimental properties. Researchers should verify these properties through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C7H16S2 | PubChem[1] |

| Molecular Weight | 164.3 g/mol | PubChem[1], Virginia Open Data Portal[2] |

| IUPAC Name | 2,2-bis(ethylsulfanyl)propane | PubChem[1] |

| CAS Number | 14252-45-0 | PubChem[1] |

| Synonyms | Acetone, diethyl mercaptole; 2,2-Bis(ethylsulfanyl)propane; 4,4-dimethyl-3,5-dithiaheptane | PubChem[1] |

| XLogP3-AA (Computed) | 3 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |

| Rotatable Bond Count (Computed) | 4 | PubChem[1] |

| Kovats Retention Index (Experimental, semi-standard non-polar) | 1110 | PubChem[1] |

Toxicological and Safety Information

| Hazard Class | Classification | Source (by Analogy) |

| Flammability | Highly flammable liquid and vapor (GHS Category 2) | PubChem (for 2,2-bis(methylthio)propane)[3] |

| Eye Irritation | Causes serious eye irritation (GHS Category 2) | PubChem (for 2,2-bis(methylthio)propane)[3] |

| Aquatic Hazard | Toxic to aquatic life with long lasting effects (GHS Chronic 2) | PubChem (for 2,2-bis(methylthio)propane)[3] |

| Reproductive Toxicity | May damage fertility or the unborn child (GHS Category 1B) | PubChem (for 2,2-bis(methylthio)propane)[3] |

Disclaimer: The toxicological information presented above is for the related compound "Propane, 2,2-bis(methylthio)-" and should be used for preliminary hazard assessment only. It is not a substitute for a comprehensive toxicological evaluation of "Propane, 2,2-bis(ethylthio)-".

Experimental Protocols

Specific experimental protocols for the analysis of Propane, 2,2-bis(ethylthio)- are not detailed in the available literature. However, the following are general methodologies that can be adapted for the quality control and analysis of this and similar thioether compounds.

Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a sample of Propane, 2,2-bis(ethylthio)- and confirm its molecular weight.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: m/z 40-400.

-

-